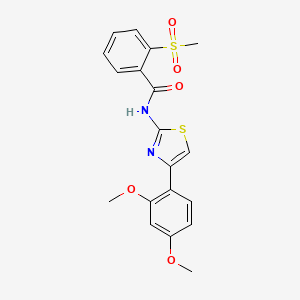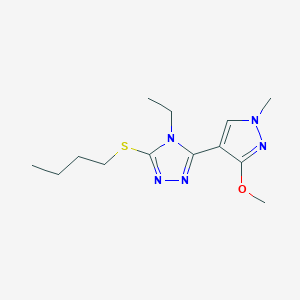![molecular formula C18H22ClN7O B2455884 N4-(4-chlorophenyl)-1-methyl-N6-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 887213-07-2](/img/structure/B2455884.png)
N4-(4-chlorophenyl)-1-methyl-N6-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N4-(4-chlorophenyl)-1-methyl-N6-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a chemical compound. It is a derivative of pyrazolo[3,4-d]pyrimidine, which has been studied for its potential anti-proliferative activity and its ability to inhibit P-glycoprotein .
Synthesis Analysis
This compound is part of a series of new pyrazolo[3,4-d]pyrimidine derivatives that were designed and synthesized using both green and conventional methods . The synthesized candidates were chemically confirmed using spectroscopic methods .Applications De Recherche Scientifique
Inhibition of Protein Tyrosine Kinases
This compound, also known as PP2, is a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It inhibits p56 lck, p59 fyn T, Hck, and Src . These kinases play crucial roles in cellular proliferation, survival, and differentiation, making this compound potentially useful in the study of these processes .
Cancer Research
Due to its ability to inhibit protein tyrosine kinases, this compound has potential applications in cancer research. Protein tyrosine kinases are often overexpressed or mutated in cancer, leading to uncontrolled cell growth and division . By inhibiting these kinases, this compound could potentially slow down or stop the growth of cancer cells .
Study of Cellular Signaling
This compound can inhibit the activation of focal adhesion kinase and its phosphorylation at Tyr 577 . Focal adhesion kinase plays a key role in cellular signaling, particularly in response to mechanical stress and changes in extracellular matrix . Therefore, this compound can be used to study these signaling pathways .
Immunology Research
This compound has been shown to inhibit anti-CD3-stimulated tyrosine phosphorylation of human T cells . This makes it a useful tool in the study of T cell activation and immune response .
Antitubercular Agents
A study has shown that derivatives of this compound displayed in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . This suggests potential applications of this compound in the development of new antitubercular agents .
Drug Development
The compound’s properties, such as its ClogP value less than 4 and molecular weight less than 400, suggest that it is likely to maintain drug-likeness during lead optimization . This makes it a promising candidate for further development into therapeutic drugs .
Propriétés
IUPAC Name |
4-N-(4-chlorophenyl)-1-methyl-6-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN7O/c1-25-17-15(12-21-25)16(22-14-4-2-13(19)3-5-14)23-18(24-17)20-6-7-26-8-10-27-11-9-26/h2-5,12H,6-11H2,1H3,(H2,20,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEVLSMYNHOLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(4-chlorophenyl)-1-methyl-N6-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

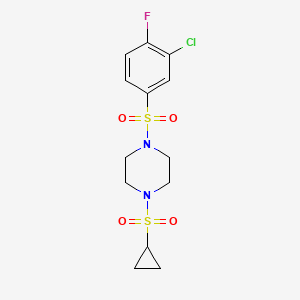
![2-(4-fluorophenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2455802.png)
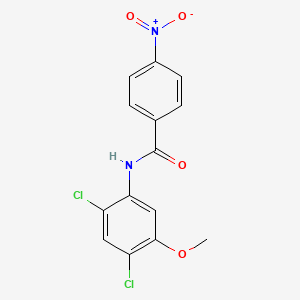
![3-[4-Amino-3-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2455806.png)
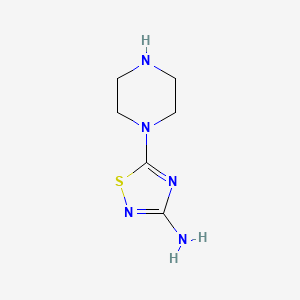
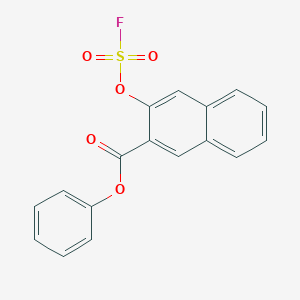
![3-Methylsulfonyl-8-oxa-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B2455813.png)
![7-[(6-Chloro-2-fluorophenyl)methyl]-1,3-dimethyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2455814.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2455815.png)
![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2455817.png)

